1H-Naphth[2,3-d]imidazole, 1-methyl-
Overview
Description
1H-Naphth[2,3-d]imidazole, 1-methyl- is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring. The presence of the methyl group at the 1-position of the imidazole ring further distinguishes this compound. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Naphth[2,3-d]imidazole, 1-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the use of Grignard reagents to react with 2-acyl-imidazoles, resulting in the formation of the desired imidazole derivative . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1H-Naphth[2,3-d]imidazole, 1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of imidazole-4,9-dione derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1H-Naphth[2,3-d]imidazole, 1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial and antifungal activities . This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents . Additionally, it has applications in the field of materials science, where it is used in the synthesis of functional materials and dyes for solar cells .
Mechanism of Action
The mechanism of action of 1H-Naphth[2,3-d]imidazole, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately resulting in cell death . The exact molecular targets and pathways involved may vary depending on the specific biological system being studied.
Comparison with Similar Compounds
1H-Naphth[2,3-d]imidazole, 1-methyl- can be compared with other similar compounds, such as 1H-naphth[1,2-d]imidazole and 3H-naphth[1,2-d]imidazole . These compounds share a similar fused ring system but differ in the position of the imidazole ring and the presence of substituents. The unique structural features of 1H-Naphth[2,3-d]imidazole, 1-methyl- contribute to its distinct chemical and biological properties. For example, the presence of the methyl group at the 1-position enhances its stability and reactivity compared to other naphthimidazole derivatives .
Conclusion
1H-Naphth[2,3-d]imidazole, 1-methyl- is a versatile compound with significant potential in various scientific research applications. Its unique structural features and diverse chemical reactivity make it a valuable building block in synthetic chemistry. Additionally, its promising biological activities highlight its potential as a candidate for the development of new antimicrobial agents. Further research into its mechanism of action and comparison with similar compounds will continue to expand our understanding of this intriguing compound.
Properties
IUPAC Name |
3-methylbenzo[f]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYMJUARRGCPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC3=CC=CC=C3C=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439203 | |
Record name | 1H-Naphth[2,3-d]imidazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30489-65-7 | |
Record name | 1H-Naphth[2,3-d]imidazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.